molecular formula C11H12N2 B11735164 3-cyclopropyl-1H-indol-5-amine

3-cyclopropyl-1H-indol-5-amine

Cat. No.: B11735164
M. Wt: 172.23 g/mol
InChI Key: DTOCDLYEMAPNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1H-indol-5-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides

Major Products Formed

    Oxidation: Indole-2,3-diones

    Reduction: Indoline derivatives

    Substitution: Halogenated or sulfonylated indole derivatives

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-cyclopropyl-1H-indol-5-amine

InChI

InChI=1S/C11H12N2/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2,12H2

InChI Key

DTOCDLYEMAPNSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

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